
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate
Overview
Description
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate is a complex azo compound characterized by two diazenyl (-N=N-) groups, a central benzenesulfonate backbone, and substituents including a 2,4-dimethylphenyl group and dihydroxyphenyl moieties. The sulfonate group (-SO₃⁻Na⁺) enhances water solubility, making it suitable for applications in dyes, pharmaceuticals, or biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2,4-dihydroxybenzenesulfonic acid under alkaline conditions to form the azo dye .
Industrial Production Methods
In industrial settings, the synthesis is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. Continuous flow synthesis in microreactors has also been explored to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Reductive Cleavage of Azo Bonds
The diazenyl (–N=N–) groups in the compound undergo reductive cleavage under acidic or alkaline conditions, forming aromatic amines. This reaction is critical in environmental and biological degradation pathways.
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Mechanism : Protonation of the azo bond followed by electron transfer leads to bond dissociation. The sulfonate group stabilizes intermediates via resonance .
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Applications : Wastewater treatment processes for azo dye degradation .
Acid-Base Reactions
The hydroxyl (–OH) and sulfonate (–SO₃⁻) groups confer pH-dependent solubility and reactivity:
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Protonation/Deprotonation :
Functional Group | pKa | Behavior |
---|---|---|
–OH (phenolic) | ~9.5 | Deprotonates to form phenolate anion in alkaline media |
–SO₃⁻ (sulfonate) | <1 (acidic) | Remains ionized across physiological pH ranges |
Structural Impact : The compound aggregates in acidic media due to reduced electrostatic repulsion between sulfonate groups .
Photochemical Degradation
The conjugated azo system absorbs UV-Vis light (λ_max ≈ 400–500 nm), leading to photodegradation:
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Mechanism : Photoinduced electron transfer generates reactive oxygen species (ROS), accelerating bond cleavage .
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Environmental Relevance : Photodegradation contributes to the compound’s persistence in aquatic systems .
Sulfonation and Desulfonation
The sulfonate group undergoes electrophilic substitution under harsh conditions:
Reaction | Conditions | Outcome |
---|---|---|
Sulfonation (additional –SO₃H) | Fuming H₂SO₄, 150°C | Increased sulfonate density; reduced bioavailability |
Desulfonation | H₃PO₄, 200°C | Removal of sulfonate group; formation of benzene rings |
Coordination with Metal Ions
The hydroxyl and sulfonate groups act as ligands for transition metals:
Metal Ion | Complex Structure | Application |
---|---|---|
Fe³⁺ | Octahedral complexes with –OH and –SO₃⁻ ligands | Wastewater metal-ion sequestration |
Cu²⁺ | Square-planar complexes | Catalytic dye degradation |
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Evidence : Spectral shifts in UV-Vis (e.g., λ_max shift from 480 nm to 520 nm with Fe³⁺) confirm complexation .
Biochemical Interactions
The compound interacts with proteins and nucleic acids via hydrogen bonding and electrostatic interactions:
Target | Interaction Type | Biological Impact |
---|---|---|
Serum albumin | Hydrophobic and π-π stacking | Alters protein conformation; potential cytotoxicity |
DNA | Intercalation via azo groups | Genotoxic effects observed in vitro |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing diazenyl and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting carbonic anhydrase IX, an enzyme often overexpressed in tumors. Studies reveal that these compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231, highlighting their potential as anticancer agents .
Enzyme Inhibition
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate has also been investigated for its inhibitory effects on enzymes related to diabetes and neurodegenerative diseases. For example, certain sulfonamide derivatives have been identified as effective inhibitors of acetylcholinesterase and α-glucosidase, making them candidates for treating Alzheimer's disease and type 2 diabetes .
Analytical Chemistry
Colorimetric Assays
The compound's diazo group allows it to participate in colorimetric reactions, making it useful in analytical chemistry for the quantification of various substances. Its ability to form colored complexes with certain metal ions can be harnessed for detecting trace metals in environmental samples .
Chromatography
this compound can be employed as a stationary phase in chromatographic techniques due to its unique chemical structure. This application is particularly beneficial for separating complex mixtures in pharmaceutical and biochemical research.
Materials Science
Dyes and Pigments
The compound's vivid coloration makes it suitable for use as a dye or pigment in various applications. Its stability under light and heat enhances its utility in textiles and coatings .
Nanomaterials Development
Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. The functionalization of nanoparticles with this compound can improve the targeting and efficacy of therapeutic agents .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo Compounds with Varied Substituents
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
- Structure: Contains an aminophenyl diazenyl group and a phenylhydrazone side chain.
- Properties: Density Functional Theory (DFT) studies reveal a narrower HOMO-LUMO gap (~3.5 eV) compared to the target compound (estimated ~4.2 eV), indicating higher reactivity and redshifted absorption spectra. The amino group enhances electron density, favoring interactions with electrophilic agents .
- Applications : Primarily explored as a dye intermediate or sensor material due to its tautomeric behavior.
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
- Structure : Features an acetamide-substituted phenyl group and a hydroxyl-phenylhydrazone moiety.
- Properties: The acetamide group reduces solubility in aqueous media but improves thermal stability. Its HOMO-LUMO gap (~4.0 eV) is intermediate between the target compound and the aminophenyl analog, suggesting balanced electronic properties .
Sulfonate-Containing Azo Dyes
Sodium 4-amino-3-((E)-(2,4-disulfonatophenyl)diazenyl)-6-((E)-(4-nitro-2-sulfonatophenyl)diazenyl)-5-oxidonaphthalene-1,7-disulfonate
- Structure : Multiple sulfonate groups and nitro substituents on a naphthalene backbone.
- Properties : Higher solubility in polar solvents due to four sulfonate groups. The nitro groups increase oxidative stability but reduce biocompatibility.
- Applications : Industrial dyeing processes requiring intense color fastness .
Comparison : The target compound’s simpler structure (one sulfonate group) may limit solubility but improve biodegradability, making it preferable in biomedical contexts.
Heterocyclic Sulfonamide Derivatives
4-(2-(4-Hydroxyphenyl)-2-methyl-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl)benzenesulfonamide [B6]
- Structure : Incorporates an oxazepine ring fused to a sulfonamide group.
- Sulfonamide groups favor hydrogen bonding, enhancing target specificity in drug design .
- Applications : Investigated for antibacterial and antifungal activity.
Key Difference : Unlike B6’s sulfonamide group, the target compound’s sulfonate group lacks NH bonds, reducing hydrogen-bonding capacity but improving anionic character for ion-exchange applications.
Triazine-Based Sulfonates
Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate
- Structure : Features a triazine ring and sulfopyridinyl group.
- Properties : The triazine core confers exceptional thermal and photolytic stability. Dual sulfonate groups enhance solubility (logP ≈ -2.1) compared to the target compound (estimated logP ≈ -1.5).
- Applications : Used in high-temperature dyeing and as a corrosion inhibitor .
Comparison : The target compound’s azo linkages may degrade under UV exposure faster than triazine-based analogs, limiting outdoor applications.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate, commonly referred to as D&C Brown No. 1 or Acid Orange 24, is a synthetic azo dye with a complex structure that has garnered attention for its biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : CHNOS·Na
- Molecular Weight : 448.428 g/mol
- CAS Number : 89784-93-0
- IUPAC Name : Sodium; 4-[(E)-[3-[(E)-(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate
This compound exhibits several biological activities primarily attributed to its azo structure. The compound can undergo metabolic reduction to form reactive intermediates that interact with cellular macromolecules.
Key Biological Activities:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted by researchers at a university demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblasts exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a series of experiments published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, supporting its potential use as an antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Research
Research published in Cancer Letters evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study found a dose-dependent increase in apoptosis markers following treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves diazo coupling reactions. A two-step procedure is common:
Diazo precursor preparation : React 2,4-dihydroxybenzaldehyde with 2,4-dimethylaniline under acidic conditions to form the first diazenyl intermediate.
Sulfonation and coupling : Treat the intermediate with benzenesulfonic acid derivatives in alkaline media (e.g., NaOH) to introduce the sulfonate group. Key parameters include:
- pH control : Maintain pH 8–10 during sulfonation to prevent premature azo bond cleavage .
- Temperature : Reactions at 0–5°C minimize side reactions like over-sulfonation .
- Yield optimization : Use HPLC (C18 column, methanol/water mobile phase) to monitor intermediate purity and adjust stoichiometry .
Q. How can spectroscopic techniques (FT-IR, NMR, Raman) resolve structural ambiguities in this compound?
Methodological Answer:
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and sulfonate (1030–1200 cm⁻¹) groups. Discrepancies in peak positions may indicate tautomerism (enol ↔ keto forms) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons. For example, the diazenyl proton typically appears as a singlet near δ 8.2–8.5 ppm .
- Raman spectroscopy : Detect azo bonds (N=N) via peaks at 1400–1450 cm⁻¹; shifts >10 cm⁻¹ suggest conjugation with electron-withdrawing groups (e.g., sulfonate) .
Q. What are the solubility challenges, and how can they be addressed for experimental reproducibility?
Methodological Answer: The compound is highly polar due to sulfonate and hydroxyl groups, but solubility varies with pH:
- Aqueous solutions : Soluble in alkaline buffers (pH > 9) but precipitates in acidic conditions (pH < 4). Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for stability in chromatography .
- Organic solvents : Limited solubility in methanol/ethanol (<5 mg/mL). For reactions requiring organic phases, use DMSO as a co-solvent (≤10% v/v) .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict electronic properties and tautomeric behavior?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. Studies on analogous diazenyl compounds show HOMO localization on the diazenyl group and LUMO on the sulfonate .
- Tautomer prediction : Compare calculated vs. experimental IR/Raman spectra. For example, enol tautomers show stronger O–H stretching intensities .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to model aggregation tendencies .
Q. What strategies resolve contradictions in UV-Vis spectral data under varying pH conditions?
Methodological Answer: The compound exhibits pH-dependent λmax shifts due to protonation/deprotonation:
- Acidic conditions (pH 2–4) : λmax ≈ 420 nm (protonated diazenyl).
- Alkaline conditions (pH 10–12) : λmax ≈ 520 nm (deprotonated sulfonate).
Troubleshooting :
Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?
Methodological Answer:
- Serine protease inhibition : Adapt protocols from sulfonated benzophenone derivatives :
Q. Data Contradiction Analysis
Q. How to address discrepancies in diazenyl bond stability reported across studies?
Root Cause Analysis:
- Photodegradation : UV light exposure during synthesis/storage cleaves N=N bonds. Use amber glassware and argon atmospheres .
- pH-dependent hydrolysis : Acidic conditions (pH < 3) accelerate bond cleavage. Confirm pH stability via accelerated aging tests (40°C, 75% RH for 14 days) .
Q. Why do NMR spectra sometimes show extra peaks, and how can they be assigned?
Resolution Strategy:
Properties
IUPAC Name |
sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAELYOGRCZQD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-07-6 | |
Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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